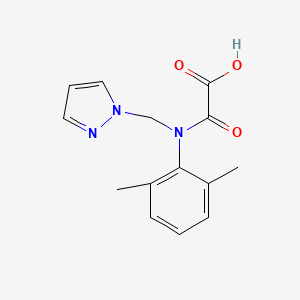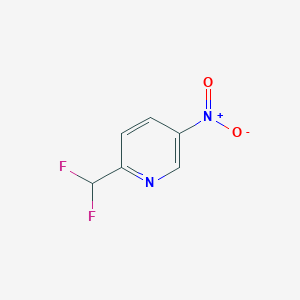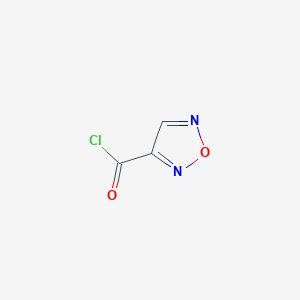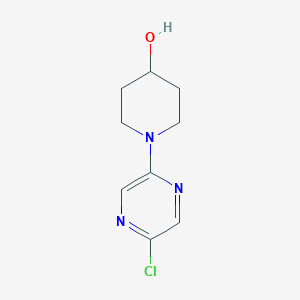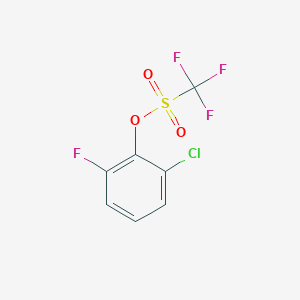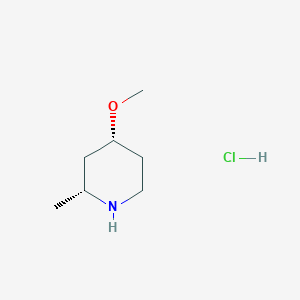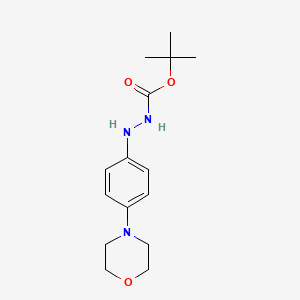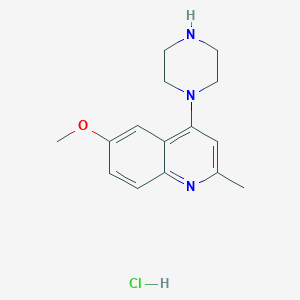
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
Descripción general
Descripción
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a synthetic compound with the molecular formula C15H20ClN3O. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been described . Also, the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives has been reported .Molecular Structure Analysis
The molecular weight of this compound is 293.79 g/mol. The molecular structure can be analyzed using high-resolution mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the activation of caspase-3 and -7, enhanced the cleavage of PARP, and decreased Bcl-2 expression in H1299 cells has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point of a similar compound, 4-methyl-2-(piperazin-1-yl)quinoline hydrochloride, is 265-267°C .Aplicaciones Científicas De Investigación
Anticorrosive Applications
Quinoline derivatives, including those similar to 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline, have been investigated for their effectiveness as anticorrosive materials. They show promising results due to their high electron density and ability to form stable chelating complexes with metallic surfaces, thus protecting against corrosion. This application is significant in materials science and engineering, offering potential for the development of new anticorrosive coatings and treatments (Verma, Quraishi, & Ebenso, 2020).
Therapeutic Applications
Quinoline and its derivatives, including the specific compound , have shown a wide range of biological activities, making them valuable in medicinal chemistry. These compounds are part of several therapeutic drugs and have applications in treating diseases such as malaria, cancer, and bacterial infections.
Antimalarial Activity : Quinoline derivatives have a long history in antimalarial therapy. They are part of the chemical structure of several antimalarial drugs, offering a basis for new therapeutic strategies against Plasmodium species (Gargano, Cenci, & Bassat, 2011).
Anticancer Activity : The quinoline nucleus is explored for its potential in anticancer drug development. Quinoline derivatives have been investigated for their ability to inhibit various cancer cell lines, highlighting their significance in the search for new anticancer agents (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Antibacterial and Antiviral Activity : Quinoline derivatives also exhibit antibacterial and antiviral properties, making them candidates for treating infections caused by resistant pathogens. Their mechanism of action often involves interaction with microbial DNA or inhibition of essential enzymes (Mochulskaya, Nosova, & Charushin, 2021).
Mecanismo De Acción
Target of Action
Similar compounds have shown strong antiproliferative activities against the growth of various cells .
Mode of Action
Related compounds have been found to induce dna damage even at low concentrations .
Biochemical Pathways
Related compounds have been found to significantly increase bax expression, activate caspase-3 and -7, enhance the cleavage of parp, and decrease bcl-2 expression .
Result of Action
Related compounds have been found to induce dna damage and affect the expression of various proteins .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with DNA, causing damage even at low concentrations . This interaction can lead to the activation of caspase-3 and -7, which are crucial enzymes in the process of apoptosis . Additionally, it affects the expression of Bax and Bcl-2 proteins, which are involved in the regulation of cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the expression of Bax, a pro-apoptotic protein, and decrease the expression of Bcl-2, an anti-apoptotic protein . This shift in the balance of these proteins promotes apoptosis in cells. Furthermore, it enhances the cleavage of PARP, a protein involved in DNA repair, thereby inhibiting the cell’s ability to repair DNA damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing damage that triggers a cascade of cellular responses . This binding leads to the activation of caspase enzymes, which play a crucial role in the execution phase of apoptosis . Additionally, it influences gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, including sustained activation of apoptotic pathways and prolonged inhibition of DNA repair mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects, including severe DNA damage and extensive cell death . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Propiedades
IUPAC Name |
6-methoxy-2-methyl-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-11-9-15(18-7-5-16-6-8-18)13-10-12(19-2)3-4-14(13)17-11;/h3-4,9-10,16H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJWRRVBOXQKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)

![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)

